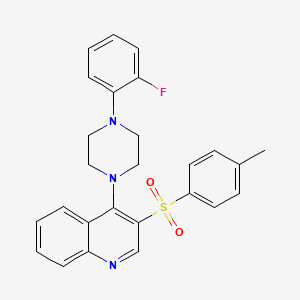
4-(4-(2-Fluorophenyl)piperazin-1-yl)-3-tosylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(2-Fluorophenyl)piperazin-1-yl)-3-tosylquinoline is a chemical compound that has recently gained attention from the scientific community due to its potential applications in research. This compound is a member of the quinoline family and has a unique structure that makes it a promising candidate for various studies.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for the compound '4-(4-(2-Fluorophenyl)piperazin-1-yl)-3-tosylquinoline' involves the reaction of 4-(2-Fluorophenyl)piperazine with 3-tosylquinoline in the presence of a suitable catalyst.
Starting Materials
4-(2-Fluorophenyl)piperazine, 3-tosylquinoline, Catalyst
Reaction
Step 1: Dissolve 4-(2-Fluorophenyl)piperazine and 3-tosylquinoline in a suitable solvent., Step 2: Add the catalyst to the reaction mixture and stir at a suitable temperature for a suitable time., Step 3: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography.
Mécanisme D'action
The mechanism of action of 4-(4-(2-Fluorophenyl)piperazin-1-yl)-3-tosylquinoline is not fully understood. However, it is believed to work by inhibiting certain enzymes or proteins that are involved in disease progression.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-(4-(2-Fluorophenyl)piperazin-1-yl)-3-tosylquinoline has various biochemical and physiological effects. These effects include anti-inflammatory, antioxidant, and antitumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(4-(2-Fluorophenyl)piperazin-1-yl)-3-tosylquinoline in lab experiments is its high specificity and potency. However, one of the limitations is the lack of information regarding its toxicity and safety.
Orientations Futures
There are several future directions for the study of 4-(4-(2-Fluorophenyl)piperazin-1-yl)-3-tosylquinoline. These include:
1. Further investigation into its mechanism of action
2. Evaluation of its toxicity and safety
3. Exploration of its potential applications in other fields, such as agriculture and environmental science
4. Development of new derivatives with improved properties and efficacy.
In conclusion, 4-(4-(2-Fluorophenyl)piperazin-1-yl)-3-tosylquinoline is a promising chemical compound that has potential applications in various scientific fields. Its unique structure and properties make it an excellent candidate for further research and development.
Applications De Recherche Scientifique
The potential applications of 4-(4-(2-Fluorophenyl)piperazin-1-yl)-3-tosylquinoline in scientific research are vast. This compound has been shown to have promising results in various studies, including cancer research, neurological disorders, and infectious diseases.
Propriétés
IUPAC Name |
4-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O2S/c1-19-10-12-20(13-11-19)33(31,32)25-18-28-23-8-4-2-6-21(23)26(25)30-16-14-29(15-17-30)24-9-5-3-7-22(24)27/h2-13,18H,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBNHHCQFQOTHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(2-Fluorophenyl)piperazin-1-yl)-3-tosylquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-amino-N-[(2E)-azepan-2-ylidene]benzenesulfonamide](/img/structure/B2909331.png)
![(1S,2S)-2-{[(2-chlorophenyl)methyl]amino}cyclohexan-1-ol](/img/structure/B2909332.png)
![Benzo[d][1,3]dioxol-5-yl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2909333.png)
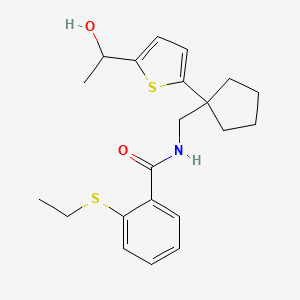
![{4-[(5-Bromo-2-chloropyridin-3-yl)sulfonyl]thiomorpholin-3-yl}methanol](/img/structure/B2909336.png)
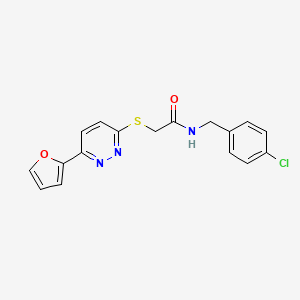
![6-((tetrahydrofuran-2-yl)methyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2909338.png)
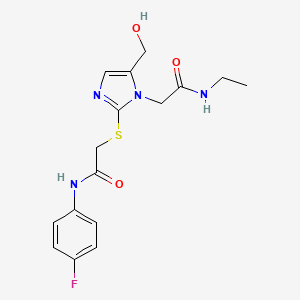
![2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2909340.png)
![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)furan-2-carboxamide](/img/structure/B2909342.png)
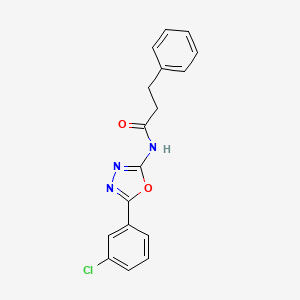
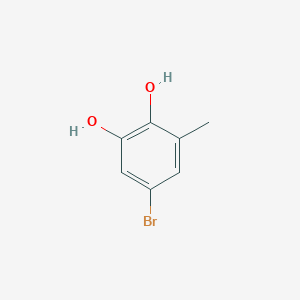
![2-[8-(4-chlorophenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2909346.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2909350.png)